カルボキシプリマキン

説明

Carboxyprimaquine (CPM) is an antimalarial drug that has been used in combination with other antimalarial drugs since the 1950s. It is used in the treatment of malaria caused by Plasmodium falciparum and other Plasmodium species. CPM is a synthetic derivative of primaquine, an 8-aminoquinoline. It is used in combination with other drugs to treat malaria and is also used to prevent malaria in travelers.

科学的研究の応用

マラリア治療と予防

カルボキシプリマキンは、抗マラリア薬であるプリマキンの代謝産物です。これは、Plasmodium vivaxとPlasmodium ovaleが原因の再発マラリアの根治に重要な役割を果たします。 また、Plasmodium falciparumマラリアのガメトサイト殺傷薬として、およびマラリアの化学予防にも使用されます .

薬物動態研究

この化合物は、薬物動態研究で使用され、体内の挙動、特に吸収、分布、代謝、排泄の仕方を理解するために使用されます。 このような研究は、投薬量の最適化と治療効果の向上に役立ちます .

エナンチオ選択的分析

カルボキシプリマキンのエナンチオマーは、異なる薬理学的特性を持っています。 プリマキンとカルボキシプリマキンのエナンチオ選択的定量を含む研究は、個別化医療に不可欠な臨床薬物動態学的評価をサポートすることができます .

薬物相互作用研究

カルボキシプリマキンが他の薬物とどのように相互作用するかを理解することは、患者の安全のために不可欠です。 この化合物を含む薬物相互作用に関する研究は、他の薬物との併用投与に関するガイドラインを知らせることができます .

分析方法開発

臨床および研究目的のために、生物学的サンプル中のカルボキシプリマキンを定量化するための感度が高く正確な方法を開発することが不可欠です。 液体クロマトグラフィータンデム質量分析法(LC-MS / MS)などの技術がこの目的で使用されています .

集団薬物動態

プリマキンとカルボキシプリマキンの集団薬物動態に関する研究は、異なる集団間の薬物動態変動に影響を与える要因を調べます。 これは、特定の人口統計学的グループに合わせて治療を調整するために重要です .

作用機序

Target of Action

It is known that primaquine, the parent compound of cpq, acts against the dormant liver-stage malaria parasites (ie, hypnozoites) of Plasmodium vivax and Plasmodium ovale .

Mode of Action

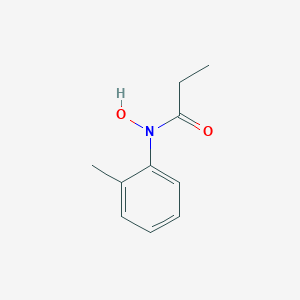

CPQ is believed to be pharmacologically inactive and non-toxic . The mode of action for Primaquine, from which CPQ is derived, is thought to be mediated by the formation of reactive oxygen species through redox cycling of hydroxylated metabolites, leading to toxicity to the parasite .

Biochemical Pathways

CPQ is generated via the monoamine oxidase A (MAO-A)-mediated pathway . Primaquine is metabolized in humans via three pathways . The first involves direct conjugation of Primaquine, the second involves hydroxylation at different positions on the quinoline ring with subsequent conjugation of the hydroxylated metabolites, and the third involves the oxidative deamination of Primaquine resulting in the formation of CPQ .

Pharmacokinetics

The pharmacokinetics of CPQ have been studied in the context of Primaquine metabolism. It has been found that CPQ is the most abundant metabolite formed and is found in plasma and all tissues . The volume of distribution of Primaquine was decreased when co-administered with other antimalarial drugs, and these interactions were enantiospecific with a relatively higher effect on (+)-S-primaquine than on (-)-R-primaquine . No drug-drug interaction effects were seen on the pharmacokinetics of CPQ .

Result of Action

As a metabolite of Primaquine, CPQ is believed to be pharmacologically inactive and non-toxic Its parent compound, primaquine, has significant activity against the parasites .

Action Environment

The action of CPQ, as a metabolite of Primaquine, can be influenced by various factors. For instance, the metabolism of Primaquine to CPQ can be affected by the presence of other antimalarial drugs . Additionally, genetic deficiencies in glucose 6-phosphate dehydrogenase (G6PD) can limit the clinical utility of Primaquine due to toxicity .

将来の方向性

Young children have lower Primaquine and Carboxyprimaquine exposures and lower levels of methemoglobinemia than adults. Young children may need higher weight-adjusted Primaquine doses than adults . A better mechanistic understanding of Primaquine metabolism is required for assessment of its efficacy and haematological toxicity in humans .

生化学分析

Biochemical Properties

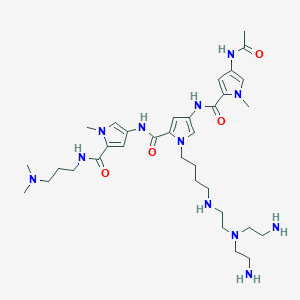

Carboxyprimaquine is formed by the oxidative deamination of primaquine . This process involves various enzymes, proteins, and other biomolecules. For instance, cytochrome P450 (CYP) isoenzymes, monoamine oxidases (MAO), and flavin-containing monooxygenases (FMO) are involved in the metabolism of primaquine to carboxyprimaquine .

Cellular Effects

The effects of carboxyprimaquine on cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Carboxyprimaquine exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of carboxyprimaquine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of carboxyprimaquine can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Carboxyprimaquine is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Carboxyprimaquine is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of carboxyprimaquine and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

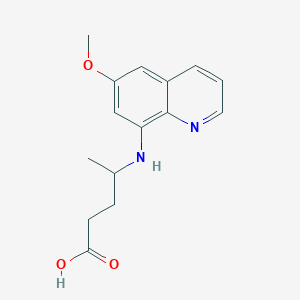

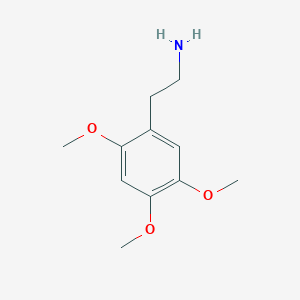

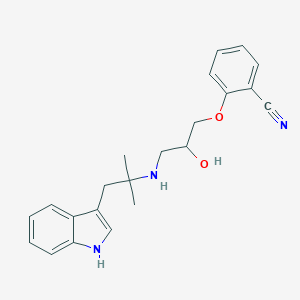

IUPAC Name |

4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMKJIXTIWKABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

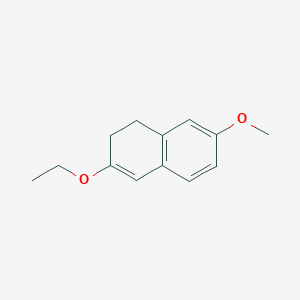

Canonical SMILES |

CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891676 | |

| Record name | 4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77229-68-6 | |

| Record name | 8-(3-Carboxy-1-methylpropylamino)-6-methoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077229686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBOXYPRIMAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZZ7G26XIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

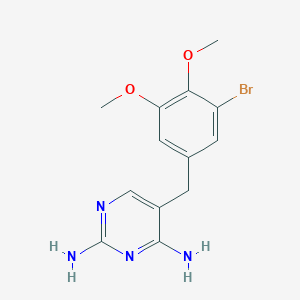

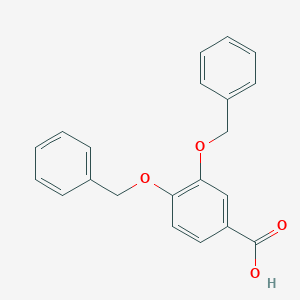

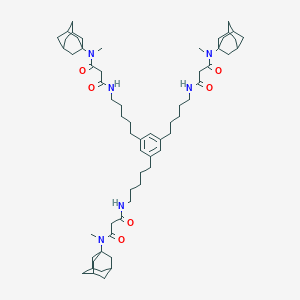

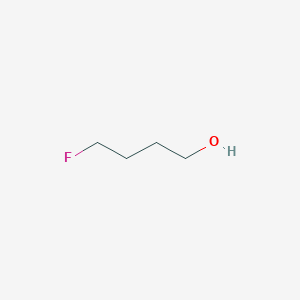

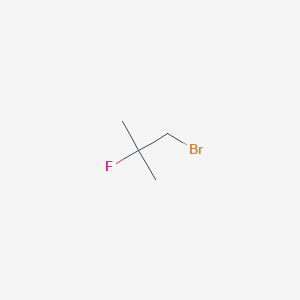

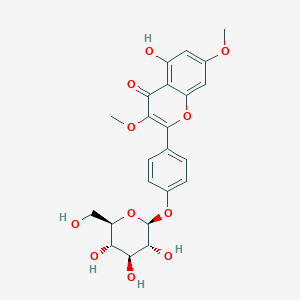

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)

![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)

![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)